2,4-Diethoxy-6-methyl-5-nitropyrimidine
Overview
Description
2,4-Diethoxy-6-methyl-5-nitropyrimidine is an organic compound with the molecular formula C9H13N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethoxy groups, a methyl group, and a nitro group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-6-methyl-5-nitropyrimidine typically involves the nitration of 2,4-Diethoxy-6-methylpyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxy-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 2,4-Diethoxy-6-methyl-5-aminopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Diethoxy-6-methyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-6-methyl-5-nitropyrimidine depends on its chemical structure and the specific biological or chemical context in which it is used. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The ethoxy groups and the pyrimidine ring can also participate in various interactions with molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-6-methyl-5-nitropyrimidine: Similar structure but with hydroxy groups instead of ethoxy groups.
2,4-Dimethoxy-6-methyl-5-nitropyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2,4-Diethoxy-6-methyl-5-nitropyrimidine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and overall chemical properties compared to its analogs with different substituents. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2,4-diethoxy-6-methyl-5-nitropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-15-8-7(12(13)14)6(3)10-9(11-8)16-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXPJJFHFQYMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1[N+](=O)[O-])C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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